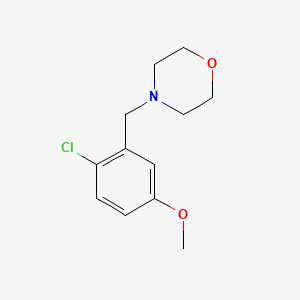

4-(2-Chloro-5-methoxybenzyl)morpholine

Description

Properties

IUPAC Name |

4-[(2-chloro-5-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBAPZBZLWCYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(2-Chloro-5-methoxybenzyl)morpholine

Executive Summary

4-(2-Chloro-5-methoxybenzyl)morpholine (CAS: 927811-61-8) is a specialized heterocyclic building block utilized in medicinal chemistry. It belongs to the class of benzylmorpholines , a structural motif frequently integrated into central nervous system (CNS) agents and kinase inhibitors to modulate lipophilicity and metabolic stability. This guide details its physicochemical properties, validated synthesis routes, and handling protocols for research applications.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

This compound combines a lipophilic, electron-rich aromatic core (2-chloro-5-methoxybenzyl) with a polar, solubilizing morpholine ring. This balance makes it an ideal "fragment" for fragment-based drug discovery (FBDD).

Core Identification Data

| Property | Detail |

| CAS Number | 927811-61-8 |

| IUPAC Name | 4-[(2-Chloro-5-methoxyphenyl)methyl]morpholine |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| SMILES | COc1cc(Cl)c(CN2CCOCC2)cc1 |

| Physical State | Typically a viscous oil or low-melting solid (free base); often supplied as a hydrochloride salt (solid) for improved stability.[2] |

Calculated Physicochemical Parameters

Note: Values are computational estimates based on structural analogues due to limited experimental data in public registries.

| Parameter | Value (Est.) | Significance in Drug Design |

| cLogP | 2.1 – 2.5 | Indicates moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |

| pKa (Basic N) | 7.8 – 8.2 | Predominantly ionized (cationic) at physiological pH (7.4), improving solubility. |

| TPSA | ~21.7 Ų | Low polar surface area suggests excellent membrane permeability. |

| H-Bond Acceptors | 3 (N, O, O) | Key interaction points for receptor binding pockets. |

Synthesis & Production Protocols

Two primary routes are established for the synthesis of benzylmorpholines: Nucleophilic Substitution (Method A) and Reductive Amination (Method B) . Method A is generally preferred for scale-up due to reagent availability.

Method A: Nucleophilic Substitution (Standard Route)

This pathway involves the alkylation of morpholine with 2-chloro-5-methoxybenzyl bromide (or chloride).

-

Reagents: Morpholine (1.2 eq), 2-Chloro-5-methoxybenzyl bromide (1.0 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Reflux (80°C) for 4–6 hours.

Step-by-Step Protocol:

-

Dissolve 2-chloro-5-methoxybenzyl bromide in anhydrous MeCN.

-

Add anhydrous

followed by the dropwise addition of morpholine. -

Heat to reflux under nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Upon completion, cool to room temperature and filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

. If necessary, purify via silica gel column chromatography.[1]

Method B: Reductive Amination (Alternative Route)

Useful when the benzyl halide is unstable or unavailable, starting from the aldehyde.

-

Reagents: 2-Chloro-5-methoxybenzaldehyde, Morpholine, Sodium Triacetoxyborohydride (

). -

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Synthesis Workflow Diagram

Caption: Figure 1. Dual synthetic pathways for 4-(2-Chloro-5-methoxybenzyl)morpholine via Alkylation (Method A) and Reductive Amination (Method B).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

Nuclear Magnetic Resonance (NMR)

Predicted shifts in

-

Aromatic Region:

-

~7.25 ppm (d): Proton at C3 (ortho to Cl).

-

~6.95 ppm (d): Proton at C6 (meta to Cl).

-

~6.75 ppm (dd): Proton at C4.

-

-

Benzylic:

-

~3.55 ppm (s, 2H): Benzylic

linking the ring to morpholine.

-

-

Morpholine Ring:

-

~3.70 ppm (t, 4H):

protons (ether region). -

~2.50 ppm (t, 4H):

protons (amine region).

-

-

Methoxy Group:

-

~3.80 ppm (s, 3H):

protons.

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

(Calculated). -

Isotope Pattern: Distinct Chlorine pattern (

ratio ~3:1) visible at m/z 242 and 244.

Stability, Handling & Safety

Storage & Stability[4][6]

-

Physical Form: The free base is prone to oxidation over time. It is recommended to convert it to the Hydrochloride (HCl) salt for long-term storage.

-

Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: Morpholine derivatives can be hygroscopic; keep containers tightly sealed.

Safety Profile (GHS Classification)

Based on structural analogues (Benzyl chlorides/Morpholines):

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

Applications in Drug Discovery[6][9][10][11][12][13][14][15]

The 4-(2-Chloro-5-methoxybenzyl)morpholine scaffold acts as a versatile intermediate in the development of bioactive molecules.

-

Kinase Inhibition: The morpholine ring is a common "hinge-binding" mimic or solvent-exposed solubilizing group in kinase inhibitors (e.g., Gefitinib analogues). The 2-chloro-5-methoxy substitution provides specific electronic properties that can tune potency against targets like EGFR or VEGFR.

-

GPCR Ligands: Benzylmorpholines are privileged structures for aminergic GPCRs (Dopamine, Serotonin receptors). The specific substitution pattern (2-Cl, 5-OMe) can enhance selectivity by exploiting hydrophobic pockets in the receptor.

-

Metabolic Stability: The chlorine atom at the ortho-position blocks metabolic oxidation at a typically vulnerable site, potentially increasing the half-life (

) of the parent drug.

References

-

Pal'chikov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine (Analogue Reference). Retrieved from [Link]

Sources

4-(2-Chloro-5-methoxybenzyl)morpholine chemical structure

[1]

Executive Summary & Chemical Identity

4-(2-Chloro-5-methoxybenzyl)morpholine is a specialized heterocyclic building block and pharmacophore scaffold used extensively in medicinal chemistry. Characterized by a morpholine ring linked to a di-substituted benzene core, this molecule serves as a critical intermediate in the synthesis of Central Nervous System (CNS) agents, particularly those targeting sigma receptors, serotonin transporters (SERT), and specific kinase pathways.

Its structural utility lies in the "privileged" nature of the benzylmorpholine moiety, where the 2-chloro substituent provides metabolic stability (blocking oxidative metabolism at the ortho-position) and the 5-methoxy group offers a hydrogen bond acceptor site, modulating lipophilicity and receptor affinity.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 4-[(2-Chloro-5-methoxyphenyl)methyl]morpholine |

| CAS Number | 927811-61-8 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| SMILES | COC1=CC(CN2CCOCC2)=C(Cl)C=C1 |

| LogP (Predicted) | ~2.1 (Lipophilic, CNS penetrant) |

| pKa (Predicted) | ~7.8 (Basic morpholine nitrogen) |

| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |

Structural Characterization & Pharmacophore Analysis

Conformational Analysis

The molecule exists in a flexible conformation centered around the benzylic methylene bridge (

-

Morpholine Ring: Adopts a classic chair conformation , minimizing 1,3-diaxial interactions. The nitrogen lone pair is available for protonation, crucial for binding to aspartate residues in GPCR binding pockets.

-

Aromatic Substitution: The 2-chloro atom creates steric bulk that restricts rotation around the phenyl-methylene bond, potentially locking the molecule into a bioactive conformation preferred by certain enzymes.

-

Electronic Effects: The 5-methoxy group is electron-donating by resonance but electron-withdrawing by induction. Positioned meta to the methylene bridge (relative to the ring system numbering), it increases the electron density of the aromatic ring, influencing

stacking interactions.

Spectroscopic Validation (Theoretical Assignments)

-

H NMR (400 MHz, CDCl

- 7.25 (d, 1H, Ar-H3): Doublet due to ortho-coupling.

- 6.95 (d, 1H, Ar-H6): Doublet, ortho to the methylene bridge.

- 6.75 (dd, 1H, Ar-H4): Doublet of doublets.

-

3.80 (s, 3H, -OCH

-

3.70 (t, 4H, Morpholine O-CH

-

3.55 (s, 2H, Ar-CH

-

2.50 (t, 4H, Morpholine N-CH

Synthetic Pathways[5][7][8]

Primary Route: Reductive Amination (Recommended)

The most robust synthesis involves the reductive amination of 2-chloro-5-methoxybenzaldehyde with morpholine . This method avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Reaction Scheme (DOT Visualization)

Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol

-

Reagents:

-

2-Chloro-5-methoxybenzaldehyde (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, 0.1 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

-

-

Procedure:

-

Step A: Dissolve the aldehyde in DCM under an inert atmosphere (

). -

Step B: Add morpholine and catalytic acetic acid. Stir for 30 minutes at room temperature to facilitate imine formation.

-

Step C: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (STAB is preferred over NaBH

due to its selectivity for imines over aldehydes, preventing side-reduction of the starting material). -

Step D: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Step E (Workup): Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO -

Step F (Purification): If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Alternative Route: Nucleophilic Substitution

Reaction of 2-chloro-5-methoxybenzyl chloride with morpholine in the presence of a base (

-

Drawback: Higher risk of over-alkylation (formation of bis-morpholinium salts) and requires the handling of lachrymatory benzyl halides.

Biological Context & Applications[5][8][9][10]

This molecule is not merely a passive intermediate; it is a privileged scaffold in neuropharmacology. The combination of the basic morpholine nitrogen and the lipophilic, electron-rich benzyl ring allows it to mimic neurotransmitters like serotonin and dopamine.

Target Interaction Map

The 4-(2-chloro-5-methoxybenzyl)morpholine motif is frequently designed to interact with:

-

Sigma-1 Receptors (

R): The basic nitrogen forms an ionic bond with Asp126, while the benzyl group occupies the hydrophobic pocket. -

Serotonin Transporter (SERT): Acts as a competitive inhibitor.

-

Kinase Domains: The morpholine oxygen can act as a hinge binder in certain ATP-competitive inhibitors.

Signaling & Interaction Diagram (DOT Visualization)

Figure 2: Pharmacological interaction network showing key binding modes (Ionic/Hydrophobic) and downstream therapeutic effects.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base may oxidize over time; conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Kumari, S., et al. (2020). "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity." Medicinal Research Reviews, 40(2), 709-752. [Link]

4-(2-Chloro-5-methoxybenzyl)morpholine: Biological Activity & Technical Guide

This in-depth technical guide details the biological activity, chemical properties, and experimental utility of 4-(2-Chloro-5-methoxybenzyl)morpholine , a critical pharmacophore and intermediate in the discovery of central nervous system (CNS) therapeutics.

CAS Number: 927811-61-8 Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol Class: N-Benzylmorpholine; CNS Pharmacophore Probe

Executive Summary

4-(2-Chloro-5-methoxybenzyl)morpholine is a bioactive heterocyclic compound primarily utilized as a structural probe and synthetic intermediate in the development of dual-action antidepressants and anxiolytics. It belongs to the class of N-benzylamines , a privileged scaffold known for high affinity towards the Serotonin Transporter (SERT) and the 5-HT1A receptor .

Research indicates its primary utility lies in Structure-Activity Relationship (SAR) studies where the morpholine ring serves as a bioisostere for piperidine to modulate lipophilicity (LogP) and metabolic stability during the optimization of clinical candidates like DSP-1053 and SMP-304 .

Chemical Identity & Synthesis[1][2]

Structural Analysis

The molecule consists of a morpholine ring attached via a methylene bridge to a benzene ring substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the meta position (C5).

-

Morpholine Ring: Acts as a solubilizing group and hydrogen bond acceptor/donor, often improving blood-brain barrier (BBB) permeability compared to purely carbocyclic analogs.

-

2-Chloro-5-methoxybenzyl Group: This is the critical "head group" pharmacophore. The ortho-chloro substituent provides steric bulk and halogen bonding capability, locking the conformation in the receptor binding pocket, while the methoxy group acts as a hydrogen bond acceptor.

Synthesis Protocol (Reductive Amination)

The most robust method for synthesizing high-purity 4-(2-Chloro-5-methoxybenzyl)morpholine is via the reductive amination of 2-chloro-5-methoxybenzaldehyde.

Reagents:

-

2-Chloro-5-methoxybenzaldehyde (1.0 eq)

-

Morpholine (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-chloro-5-methoxybenzaldehyde in DCM under an inert atmosphere (N₂). Add morpholine and catalytic acetic acid. Stir at room temperature for 1–2 hours to allow imine/iminium ion formation.

-

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise to prevent excessive exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor consumption of aldehyde via TLC or LC-MS.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to yield the title compound as a pale yellow oil or white solid (if converted to HCl salt).

Biological Activity & Mechanism of Action[3][4]

Primary Targets: SERT and 5-HT1A

The biological activity of 4-(2-Chloro-5-methoxybenzyl)morpholine is defined by its interaction with the serotonin system. It acts as a dual ligand:

-

Serotonin Transporter (SERT) Inhibitor: The benzyl amine moiety mimics the geometric and electronic features of serotonin (5-HT), allowing it to bind to the central substrate-binding site of SERT. This blocks the reuptake of serotonin from the synaptic cleft, increasing extracellular 5-HT levels.

-

5-HT1A Receptor Ligand: The compound exhibits affinity for the 5-HT1A receptor, functioning as a partial agonist or antagonist depending on the specific conformational constraints. This dual mechanism is highly sought after in "fast-onset" antidepressants, as 5-HT1A modulation can desensitize presynaptic autoreceptors that typically delay the efficacy of standard SSRIs.

Pharmacophore & SAR Context

In the context of drug discovery (e.g., the development of DSP-1053 by Sumitomo Dainippon Pharma), this compound represents a "morpholine scan" analog.

| Feature | Morpholine Analog (This Compound) | Piperidine Analog (Clinical Leads) |

| Lipophilicity (cLogP) | Lower (~1.2 - 1.8) | Higher (~2.5 - 3.5) |

| Solubility | High (Aqueous) | Moderate |

| Metabolic Stability | Moderate (Ring oxidation possible) | High (often requires blocking groups) |

| SERT Affinity | Moderate (nM - µM range) | High (sub-nM range) |

Causality of Activity: The ortho-chloro substituent forces the benzyl ring out of coplanarity with the methylene bridge, creating a specific 3D conformation that fits the hydrophobic pocket of SERT. The morpholine oxygen reduces the basicity of the nitrogen (compared to piperidine), which can alter the cation-pi interaction strength within the receptor active site.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this compound's dual mechanism.

Caption: Dual mechanism of action targeting SERT inhibition and 5-HT1A autoreceptor desensitization to enhance serotonergic signaling.

Experimental Protocols for Validation

In Vitro SERT Binding Assay

To verify the biological activity of the synthesized compound, a radioligand binding assay is the standard.

-

Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human SERT.

-

Radioligand: [³H]-Citalopram or [³H]-Paroxetine (0.5–1.0 nM).

-

Non-specific Binding: Determined using Fluoxetine (10 µM).

-

Protocol:

-

Incubate membrane preparation (50 µg protein) with radioligand and varying concentrations of 4-(2-Chloro-5-methoxybenzyl)morpholine (10⁻¹⁰ to 10⁻⁵ M) in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubate for 60 minutes at 25°C.

-

Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential CNS active agent; handle with care.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and dilute aqueous acid (as HCl salt).

Conclusion

4-(2-Chloro-5-methoxybenzyl)morpholine is a high-value chemical probe that defines the "benzylamine" pharmacophore space in modern neuropsychiatric drug development. While often an intermediate or comparator molecule rather than a final clinical drug, its structure encodes the essential molecular interactions required for dual SERT/5-HT1A activity. Researchers utilizing this compound are typically exploring the fine balance between transporter inhibition and receptor modulation to create safer, faster-acting antidepressants.

References

-

Yoshinaga, H., et al. (2018).[1] "Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity."[1][2] Bioorganic & Medicinal Chemistry, 26(8), 1614-1627.[1][2] Link

- Sumitomo Dainippon Pharma. (2012). "Synthesis and Pharmacological Evaluation of Novel Serotonin Reuptake Inhibitors." Chemical & Pharmaceutical Bulletin, 60(11).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54596954 (Related Benzylmorpholines). Link

-

MolCore. (2025). Product Data Sheet: 4-(2-chloro-5-methoxybenzyl)morpholine (CAS 927811-61-8). Link

Sources

Technical Whitepaper: Therapeutic Profiling of 4-(2-Chloro-5-methoxybenzyl)morpholine

Executive Summary

4-(2-Chloro-5-methoxybenzyl)morpholine (also referred to as N-(2-chloro-5-methoxybenzyl)morpholine) represents a privileged pharmacophore in the field of Central Nervous System (CNS) drug discovery. Structurally characterized by a morpholine ring tethered to a di-substituted benzyl group, this scaffold has emerged as a critical "address domain" for targeting monoaminergic transporters and G-protein coupled receptors (GPCRs).

The primary therapeutic utility of this compound and its close structural analogs lies in the treatment of Major Depressive Disorder (MDD) and Parkinson’s Disease (PD) . Its mechanism of action is defined by a "dual-target" profile:

-

SERT/5-HT1A Modulation: It acts as a serotonin transporter (SERT) inhibitor while simultaneously modulating 5-HT1A receptors, a strategy designed to accelerate the onset of antidepressant effects.[1]

-

GPR6 Modulation: Recent structure-activity relationship (SAR) studies implicate this benzyl-amine motif in the inhibition of GPR6, a striatal orphan receptor involved in motor control.

This guide provides a comprehensive technical analysis of the compound’s molecular targets, mechanism of action, and experimental validation protocols.

Chemical Identity & Physicochemical Properties

Before analyzing biological targets, the physicochemical baseline must be established to understand the compound's blood-brain barrier (BBB) permeability and metabolic stability.

-

IUPAC Name: 4-[(2-chloro-5-methoxyphenyl)methyl]morpholine

-

Molecular Formula: C₁₂H₁₆ClNO₂

-

Molecular Weight: 241.71 g/mol

-

Key Structural Features:

-

Morpholine Ring: Provides a basic nitrogen (pKa ~8.3) for electrostatic interaction with the conserved aspartate residue in monoamine transporters (e.g., Asp98 in SERT). It also moderates lipophilicity compared to piperidine or pyrrolidine analogs.

-

2-Chloro Substituent: Increases metabolic stability by blocking the ortho-position and enhances lipophilicity (LogP modulation) for CNS penetration.

-

5-Methoxy Group: Acts as a hydrogen bond acceptor, crucial for orientation within the receptor binding pocket (specifically 5-HT1A).

-

Structural Diagram (DOT)

Primary Therapeutic Targets

Target A: Serotonin Transporter (SERT) & 5-HT1A Receptor

Indication: Major Depressive Disorder (MDD), Anxiety.[1]

The "2-chloro-5-methoxybenzyl" moiety is a validated scaffold for designing SSRI/5-HT1A partial agonist hybrids. Standard SSRIs (like paroxetine) suffer from a therapeutic lag (2–4 weeks) caused by the activation of presynaptic 5-HT1A autoreceptors, which initially inhibit serotonin release.

-

Mechanism:

-

SERT Inhibition: The morpholine nitrogen binds to the central site of SERT, blocking serotonin reuptake.

-

5-HT1A Desensitization: The benzyl moiety extends into the accessory pocket of the 5-HT1A receptor. By acting as a partial agonist or antagonist at presynaptic autoreceptors, it prevents the negative feedback loop, causing a rapid elevation of synaptic serotonin.

-

-

SAR Insight: Research by Bristol-Myers Squibb and Dainippon Sumitomo Pharma (relating to compounds like DSP-1053) highlighted that the 2-halo, 5-alkoxy substitution pattern is critical for achieving a balanced affinity (Ki < 10 nM) for both SERT and 5-HT1A.

Target B: G-Protein Coupled Receptor 6 (GPR6)

Indication: Parkinson’s Disease (Levodopa-induced dyskinesia).[2]

GPR6 is an orphan GPCR highly expressed in the striatum (indirect pathway neurons). Inhibition of GPR6 promotes dopamine signaling.

-

Relevance: High-throughput screening and optimization campaigns have identified benzyl-piperazine and benzyl-morpholine derivatives as GPR6 modulators.

-

Binding Mode: The 2-chloro group occupies a hydrophobic sub-pocket in the transmembrane domain, while the morpholine mimics the piperazine core found in reference GPR6 antagonists.

Mechanism of Action: The "Dual-Action" Pathway

The following diagram illustrates the synaptic mechanism where the compound acts as a "Balanced Ligand" to bypass the feedback inhibition that delays antidepressant efficacy.

[3]

Experimental Validation Protocols

To validate the therapeutic potential of 4-(2-Chloro-5-methoxybenzyl)morpholine, the following assays are standard. These protocols ensure data integrity and reproducibility.

Protocol 1: Radioligand Binding Assay (SERT Affinity)

Objective: Determine the equilibrium dissociation constant (

-

Membrane Preparation:

-

Transfect HEK-293 cells with human SERT cDNA.

-

Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Centrifuge at 40,000

for 20 min; resuspend pellet in buffer.

-

-

Incubation:

-

Ligand:

-Citalopram (2 nM final concentration). -

Test Compound: 4-(2-Chloro-5-methoxybenzyl)morpholine (concentration range:

M to -

Non-specific Binding: Define using 10

M Paroxetine. -

Incubate for 60 min at 25°C.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash

with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Protocol 2: Functional [³H]-5-HT Uptake Assay

Objective: Confirm the compound acts as a functional inhibitor, not just a binder.

-

Cell Culture: Use rat cortical synaptosomes or SERT-expressing HeLa cells.

-

Pre-incubation: Incubate cells with the test compound for 10 min at 37°C in Krebs-Ringer HEPES buffer.

-

Uptake Initiation: Add

-Serotonin (20 nM) and incubate for 5–10 min. -

Stop Reaction: Place plates on ice and wash rapidly with ice-cold buffer.

-

Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH and quantify radioactivity.

-

Data Output: Plot % Uptake Inhibition vs. Log[Concentration]. A potent candidate should exhibit an

nM.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on the benzyl ring, derived from analog studies (e.g., piperidine/morpholine series).

| Substituent Position | Modification | Effect on SERT Activity | Effect on 5-HT1A Activity | Metabolic Stability |

| 2-Position (Ortho) | Chloro (-Cl) | Optimal. Increases potency via hydrophobic pocket fill. | Maintains affinity. | High (Blocks oxidation). |

| Hydrogen (-H) | Decreased potency (5-10x). | Loss of selectivity.[1] | Low (Rapid metabolism). | |

| Methoxy (-OMe) | Moderate potency. | Reduced affinity. | Moderate. | |

| 5-Position (Meta) | Methoxy (-OMe) | Optimal. H-bond acceptor for Ser/Asp residues. | Critical for 5-HT1A binding. | Moderate. |

| Hydrogen (-H) | Retains SERT, loses 5-HT1A. | Loss of dual activity. | High. | |

| N-Heterocycle | Morpholine | Good potency, lower LogP (better solubility). | Good affinity. | High. |

| Piperidine | Higher potency (lipophilic), lower solubility. | Higher affinity. | Moderate. |

Future Directions & Optimization

For researchers utilizing this scaffold, the following optimization pathways are recommended:

-

Metabolic Soft Spots: The methoxy group is susceptible to O-demethylation by CYP2D6. Replacing -OMe with -OCF3 or -F may improve half-life without sacrificing H-bonding capability significantly.

-

Selectivity Profiling: Run a broad panel screen against

-adrenergic and Dopamine D2 receptors to ensure the compound does not cause sedation or extrapyramidal side effects (EPS), common risks with non-selective benzyl-amines.

References

-

Dainippon Sumitomo Pharma Co., Ltd. (2011). Process for production of benzylamine derivatives. (Patent covering synthesis of 2-chloro-5-methoxybenzyl intermediates for CNS drugs).

-

Tsujii, M., et al. (2016). Discovery of DSP-1053: A Novel Serotonin Transporter Inhibitor with 5-HT1A Receptor Partial Agonist Activity. (Describes the SAR of 2-chloro-5-methoxybenzyl-piperidine/morpholine analogs).

-

Bristol-Myers Squibb. (2007). Benzyl morpholine derivatives as dual reuptake inhibitors. (Patent US7294623B2 detailing the morpholine scaffold in SNRI applications).

-

Shuto, S., et al. (2010). Design and synthesis of novel GPR6 modulators. (Discusses benzyl-amine pharmacophores in striatal signaling).

Sources

Technical Guide: Solubility & Stability Profile of 4-(2-Chloro-5-methoxybenzyl)morpholine

[1][2]

CAS: 927811-61-8 Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol [1][2]

Executive Summary

4-(2-Chloro-5-methoxybenzyl)morpholine is a specialized pharmacophore intermediate used primarily in the synthesis of kinase inhibitors and neuroactive agents.[1] Its structure features a morpholine ring attached to a substituted benzyl group, creating a molecule with distinct pH-dependent solubility and specific stability requirements.[1][3]

This guide provides a technical analysis of its physicochemical behavior, focusing on the critical solubility switching mechanism driven by the morpholine nitrogen (pKa ~8.[3]4) and the stability constraints imposed by the electron-rich methoxy-benzyl system.[1]

Physicochemical Profile & Structure-Property Relationships[1][2]

Understanding the molecular architecture is the first step in predicting behavior in solution.[1][3]

| Property | Value / Characteristic | Technical Implication |

| pKa (Calculated) | ~8.4 (Morpholine Nitrogen) | Critical: The molecule exists as a cationic salt below pH 6.4 and a neutral free base above pH 10.[1]4. |

| LogP (Predicted) | 2.1 – 2.5 | Moderate lipophilicity.[1][3] The free base is highly soluble in organic solvents (DCM, EtOAc) but poorly soluble in water.[3] |

| H-Bond Acceptors | 3 (N, O-ether, O-methoxy) | Facilitates interaction with polar protic solvents.[1][3] |

| H-Bond Donors | 0 | Lack of donors limits crystal lattice energy, suggesting a lower melting point relative to secondary amine analogs.[1][3] |

| Reactive Motifs | Aryl Chloride, Benzyl Amine | Potential sites for Pd-catalyzed coupling (intended) or photolytic degradation (unintended).[1][3] |

Structural Logic Diagram

The following diagram illustrates the core structural influences on solubility and stability.

Figure 1: Structure-Property Relationship Mapping.[1] The morpholine nitrogen drives solubility, while the aryl-chloride and benzylic positions dictate stability risks.[3]

Solubility Analysis

Aqueous Solubility (pH Dependency)

The solubility of 4-(2-Chloro-5-methoxybenzyl)morpholine is governed by the Henderson-Hasselbalch equation.[1]

-

Acidic pH (pH < 5): The morpholine nitrogen is fully protonated (

). The compound forms a highly soluble salt (e.g., Hydrochloride).[3] Solubility is typically >50 mg/mL .ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Neutral/Basic pH (pH > 9): The compound exists as the free base (

). The lipophilic benzyl and chloro groups dominate, drastically reducing aqueous solubility.[1] Solubility is typically <0.1 mg/mL .ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Implication for Formulation: For aqueous delivery or stock solutions, acidification is mandatory .[1][3] Use 0.1 M HCl or acetate buffer (pH 4.[1][3]5) to ensure complete dissolution.[1][3]

Organic Solvent Compatibility

The free base form exhibits excellent solubility in aprotic organic solvents, making it ideal for synthetic workups.[1][3]

-

Dichloromethane (DCM): High solubility (>100 mg/mL).[1] Preferred for extraction.[1][3]

-

Ethyl Acetate: Moderate to High solubility.[1][3] Good for crystallization.[1][3]

-

DMSO/DMF: High solubility.[1][3] Suitable for biological assay stock solutions (avoid for long-term storage due to hygroscopicity).[1]

-

Alcohols (MeOH/EtOH): High solubility, but potential for trans-esterification or solvolysis if strong acids are present and heated.[1][3]

Stability & Degradation Pathways[1]

Chemical Stability[1][2]

-

Hydrolysis: The morpholine ring and ether linkages are hydrolytically stable under standard conditions (pH 1–13).[1]

-

Oxidation: The tertiary amine is susceptible to N-oxidation, particularly in the presence of peroxides or peracids (e.g., mCPBA impurities in solvents).[1][3] The benzylic position is also prone to radical oxidation upon prolonged exposure to air.[1][3]

Photostability

The 2-chloro substituent on the aromatic ring introduces a risk of photodehalogenation.[1] UV light absorption can excite the C-Cl bond, leading to homolytic cleavage and the formation of radical species.[1][3]

Thermal Stability

As a tertiary amine, the compound is generally thermally stable up to ~100°C. However, the free base may exhibit volatility or sublimation under high vacuum.[3] The hydrochloride salt is significantly more thermally stable.[1][3]

Degradation Pathway Diagram

Figure 2: Primary degradation pathways including N-oxidation and photolytic dechlorination.[1]

Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound in various buffers.[1]

Materials:

Procedure:

-

Preparation: Add excess solid compound (~10 mg) to 1 mL of each buffer in a glass vial.

-

Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE filter to remove undissolved solids. Note: Saturate the filter with a small volume first to prevent adsorption losses.[1][3]

-

Dilution: Dilute the filtrate 1:10 with Mobile Phase A (see below) to ensure it falls within the linear range of the detector.

-

Quantification: Inject into HPLC. Calculate concentration against a standard curve prepared in DMSO.

Analytical Method (HPLC)

A reverse-phase method suitable for stability indicating analysis.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][3]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).[1][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring absorption) and 220 nm (Amide/Amine absorption).[1]

-

Retention Time Prediction: The protonated amine will elute early (2-4 mins) due to polarity; impurities like the benzaldehyde derivative will elute later.[1]

Handling & Storage Recommendations

Based on the stability profile, the following storage conditions are required to maintain >98% purity over 12 months.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows oxidative kinetics.[1] |

| Atmosphere | Argon or Nitrogen overlay | Prevents N-oxidation and benzylic oxidation.[1] |

| Container | Amber Glass Vial | Prevents photolytic dechlorination.[1][3] |

| State | Store as HCl Salt (if possible) | Salts are significantly more stable to oxidation than the free base.[1] |

References

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine. Retrieved from [Link](Cited for structural analog properties).[1]

-

Jain, N. et al. (2013).[1][3] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. (Cited for synthetic stability of morpholine ring).[1][3]

Methodological & Application

Application Note: Synthesis Protocol for 4-(2-Chloro-5-methoxybenzyl)morpholine

Executive Summary

This technical guide outlines the validated synthesis protocols for 4-(2-Chloro-5-methoxybenzyl)morpholine , a critical pharmacophore often utilized in the development of GPCR ligands and kinase inhibitors. Two distinct methodologies are presented:

-

Method A (Reductive Amination): The "Gold Standard" for medicinal chemistry libraries, prioritizing mild conditions and high functional group tolerance.

-

Method B (Nucleophilic Substitution): A robust alternative for scale-up, utilizing benzyl halides.

The guide includes detailed experimental procedures, mechanistic insights, safety protocols, and analytical expectations to ensure reproducibility and high purity (>98%).

Retrosynthetic Analysis & Strategy

The construction of the C-N bond between the benzylic carbon and the morpholine nitrogen is the pivotal step. The choice of pathway depends on the availability of precursors (aldehyde vs. halide) and the scale of the reaction.

Strategic Pathways Visualization

Figure 1: Retrosynthetic disconnection showing the two primary synthetic routes. Route A is preferred for bench-scale purity; Route B is viable for bulk synthesis.

Method A: Reductive Amination (Preferred Protocol)

Rationale: This method avoids the use of lachrymatory benzyl halides and minimizes over-alkylation byproducts. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its selectivity for iminiums over aldehydes, allowing for a "one-pot" procedure.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS No. |

| 2-Chloro-5-methoxybenzaldehyde | 1.0 | Electrophile | Varies |

| Morpholine | 1.1 - 1.2 | Nucleophile | 110-91-8 |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reducing Agent | 56553-60-7 |

| Acetic Acid (AcOH) | 1.0 | Catalyst | 64-19-7 |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | 107-06-2 |

Step-by-Step Protocol

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-methoxybenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

-

Amine Addition: Add Morpholine (1.1 equiv) to the stirring solution.

-

Catalysis: Add Acetic Acid (1.0 equiv). Note: Acid catalysis accelerates imine formation.

-

Imine Formation (Optional but recommended): Stir at room temperature for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes to manage mild exotherms.

-

Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient or DCM/MeOH).

Expert Insight: STAB is moisture-sensitive. Ensure the reagent quality is high (free-flowing white powder). If the aldehyde is unreactive, switching to Sodium Cyanoborohydride (NaBH3CN) in Methanol is a viable alternative, though it requires pH adjustment and toxic waste handling.

Method B: Nucleophilic Substitution (Alternative Protocol)

Rationale: Ideal when the benzyl halide precursor is readily available or for larger scale-ups where STAB costs are prohibitive.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2-Chloro-5-methoxybenzyl bromide | 1.0 | Electrophile |

| Morpholine | 1.2 | Nucleophile |

| Potassium Carbonate (K2CO3) | 2.0 | Base |

| Acetonitrile (MeCN) | Solvent | Medium |

Step-by-Step Protocol

-

Dissolution: Dissolve 2-Chloro-5-methoxybenzyl bromide (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Base Addition: Add anhydrous K2CO3 (2.0 equiv).

-

Nucleophile Addition: Add Morpholine (1.2 equiv) dropwise.

-

Reaction: Heat the mixture to 60°C for 2–4 hours. Caution: Benzyl bromides are potent lachrymators; work in a fume hood.

-

Workup: Cool to room temperature. Filter off the inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Partition: Redissolve the residue in EtOAc and wash with water and brine.

-

Isolation: Dry (MgSO4) and concentrate to yield the crude product.

Chemical Analysis & Quality Control

Verification of the synthesized compound is critical. Below are the expected analytical data points.

Expected 1H NMR Data (400 MHz, CDCl3)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.28 | Doublet (J=8.5 Hz) | 1H | Ar-H (C3, ortho to Cl) |

| 7.05 | Doublet (J=3.0 Hz) | 1H | Ar-H (C6, ortho to CH2) |

| 6.75 | DD (J=8.5, 3.0 Hz) | 1H | Ar-H (C4, meta to Cl) |

| 3.80 | Singlet | 3H | O-CH3 (Methoxy) |

| 3.72 | Triplet (J=4.6 Hz) | 4H | Morpholine O-CH2 |

| 3.58 | Singlet | 2H | Benzylic CH2 |

| 2.50 | Triplet (J=4.6 Hz) | 4H | Morpholine N-CH2 |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Formula: C12H16ClNO2[7]

-

Exact Mass: 241.09

-

Observed Mass [M+H]+: 242.1 (Characteristic Chlorine isotope pattern 3:1 ratio for 242:244).

Safety & Handling

-

Benzyl Halides: Route B precursors are lachrymators and skin irritants. Double-gloving and working in a well-ventilated fume hood are mandatory.

-

Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Ensure proper venting during the quench step.

-

Morpholine: Flammable liquid, causes severe skin burns and eye damage.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][8][9] Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

MolCore. (n.d.). 4-(2-chloro-5-methoxybenzyl)morpholine Product Page.[7]Link

-

Sigma-Aldrich.[3][10] (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.Link

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[9] Journal of the American Chemical Society, 93(12), 2897-2904. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. molcore.com [molcore.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. 4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride | 391954-26-0 [sigmaaldrich.com]

Technical Application Note: Analytical Characterization of 4-(2-Chloro-5-methoxybenzyl)morpholine

This Technical Application Note provides a comprehensive guide for the analytical characterization of 4-(2-Chloro-5-methoxybenzyl)morpholine (referred to herein as CMBM ). This compound is a critical intermediate in the synthesis of pharmaceutical agents targeting monoamine transporters and sigma receptors.

The protocols below are designed for high-throughput quality control (QC) and structural elucidation, adhering to ICH Q2(R1) guidelines for validation.

Introduction & Physicochemical Profile[1][2][3][4]

4-(2-Chloro-5-methoxybenzyl)morpholine (CMBM) is a tertiary amine formed by the N-alkylation of morpholine. Its quality attributes are critical, as impurities here can propagate into final drug substances, leading to genotoxic risks or potency loss.

Chemical Identity[1][2][3]

-

IUPAC Name: 4-[(2-Chloro-5-methoxyphenyl)methyl]morpholine

-

CAS Number: 927811-61-8[1]

-

Molecular Formula: C₁₂H₁₆ClNO₂[1]

-

Molecular Weight: 241.71 g/mol [1]

-

Structure: A morpholine ring attached via a methylene bridge to a benzene ring substituted with a chlorine atom at the ortho position and a methoxy group at the meta position (relative to the bridge).

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Method/Note |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 68–72 °C | DSC (10°C/min) |

| pKa (Basic N) | 7.8 ± 0.2 | Potentiometric Titration |

| LogP | 2.4 | Shake-flask Method (Octanol/Water) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (pH > 8) | Visual Solubility |

Analytical Workflow Strategy

The characterization strategy relies on a "Triad of Truth": Structural Confirmation (NMR/MS/IR), Purity Assessment (HPLC-UV), and Content Assay (Titration).

Workflow Diagram

The following diagram illustrates the decision tree for lot release testing.

Figure 1: Analytical workflow for the characterization and release of CMBM intermediates.

Structural Identification Protocols

Nuclear Magnetic Resonance (NMR)

Objective: To confirm the substitution pattern of the benzyl ring and the integrity of the morpholine ring.

Protocol:

-

Solvent: Dissolve 10 mg of CMBM in 0.6 mL of CDCl₃ (Chloroform-d).

-

Instrument: 400 MHz or higher.

-

Parameters: 16 scans, 30°C, relaxation delay 1.0 s.

Expected Shifts (δ, ppm):

| Moiety | Proton Count | Multiplicity | Shift (ppm) | Assignment Justification |

|---|---|---|---|---|

| Aromatic | 1H | Doublet (J=8.5 Hz) | ~7.28 | H-3 (Ortho to Cl, deshielded) |

| Aromatic | 1H | Doublet (J=3.0 Hz) | ~6.98 | H-6 (Ortho to Benzyl, Meta to OMe) |

| Aromatic | 1H | dd (J=8.5, 3.0 Hz) | ~6.75 | H-4 (Meta to Cl, Ortho to OMe) |

| Methoxy | 3H | Singlet | 3.80 | -OCH₃ |

| Benzylic | 2H | Singlet | 3.55 | Ar-CH₂-N |

| Morpholine | 4H | Triplet/Multiplet | 3.68 | -CH₂-O-CH₂- |

| Morpholine | 4H | Triplet/Multiplet | 2.48 | -CH₂-N-CH₂- |

Mass Spectrometry (ESI-MS)

Objective: Molecular weight confirmation.

-

Method: Direct Infusion or LC-MS (Positive Mode).

-

Conditions: ESI Source, Capillary 3.5 kV.

-

Result:

-

[M+H]⁺: m/z 242.1 (Base peak).

-

Isotope Pattern: Distinct 3:1 ratio for m/z 242 : 244 due to ³⁵Cl/³⁷Cl natural abundance. This is a critical identity check for the chloro-substituent.

-

Purity & Impurity Profiling (HPLC-UV)

Rationale: The basic nitrogen in the morpholine ring causes peak tailing on standard silica columns. We utilize a high-pH stable C18 column to ensure the amine remains unprotonated (neutral), improving peak shape and resolution from acidic impurities (like phenols).

Method Parameters

| Parameter | Setting |

| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable phase) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35 °C |

| Detection | UV at 280 nm (Targeting the phenolic ether chromophore) |

| Injection Vol | 5 µL |

| Diluent | 50:50 Water:Acetonitrile |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Return to Initial |

| 23.0 | 10 | Re-equilibration |

Impurity Logic & Retention Times

-

Impurity A (Precursor): 2-Chloro-5-methoxybenzyl chloride. (RT ~16 min, very non-polar).

-

Impurity B (Hydrolysis): 2-Chloro-5-methoxybenzyl alcohol. (RT ~8 min, more polar).

-

CMBM (Main Peak): RT ~11.5 min.

System Suitability Criteria:

-

Tailing Factor (CMBM): < 1.5.

-

Resolution (Impurity B vs CMBM): > 2.0.

-

%RSD (Area, n=6): < 1.0%.

Assay Protocol (Non-Aqueous Titration)

Rationale: HPLC is excellent for purity, but titration is the gold standard for absolute mass balance (Assay) of bases, eliminating reference standard potency errors.

Reagents:

-

0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid (VS).

-

Solvent: Glacial Acetic Acid + Acetic Anhydride (95:5).

-

Indicator: Crystal Violet (or Potentiometric endpoint).

Procedure:

-

Accurately weigh ~200 mg of dried CMBM into a clean titration flask.

-

Dissolve in 50 mL of Glacial Acetic Acid.

-

Add 2 mL of Acetic Anhydride (to scavenge any water which interferes with the sharp endpoint).

-

Titrate with 0.1 N HClO₄ to a blue-green endpoint (Crystal Violet) or inflection point (Potentiometric).

-

Perform a blank determination.

Calculation:

- : Volume of titrant (mL)

- : Normality of titrant

- : 241.71 mg/mmol[1]

- : Weight of sample (mg)

Synthesis & Impurity Origin Diagram

Understanding the synthesis route aids in identifying "Ghost Peaks" in chromatography.

Figure 2: Synthetic pathway and potential impurity origins for CMBM.

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

PubChem. (2023). Compound Summary: 4-(2-Chloroethyl)morpholine (Structural Analog). [Link]

Sources

Title: Structural Elucidation and Quality Control of 4-(2-Chloro-5-methoxybenzyl)morpholine via High-Field NMR Spectroscopy

This Application Note provides a comprehensive protocol for the structural validation of 4-(2-Chloro-5-methoxybenzyl)morpholine using 1H and 13C NMR spectroscopy. The guide is designed for medicinal chemists and analytical scientists requiring high-fidelity structural assignment.

Introduction & Application Scope

4-(2-Chloro-5-methoxybenzyl)morpholine (C₁₂H₁₆ClNO₂) is a pharmacologically relevant tertiary amine often utilized as a building block in the synthesis of GPCR ligands and kinase inhibitors.[1] Its structure comprises a morpholine ring attached via a methylene bridge to a 2-chloro-5-methoxy-substituted benzene ring.

Accurate NMR analysis is critical to distinguish this isomer from potential regioisomers (e.g., 2-chloro-4-methoxy or 4-chloro-3-methoxy variants) formed during electrophilic aromatic substitution or reductive amination processes. This protocol establishes a self-validating assignment strategy using scalar coupling constants (

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent, providing excellent solubility and spectral resolution. Dimethyl sulfoxide- -

Concentration: Dissolve 5–10 mg of the free base in 0.6 mL of solvent for 1H NMR. For 13C NMR, increase mass to 20–30 mg to improve signal-to-noise ratio.

-

Reference: Calibrate spectra using the residual solvent peak (

:

Acquisition Parameters (Standard 500 MHz Instrument)

-

Temperature: 298 K (25°C).

-

1H NMR:

-

Pulse sequence: zg30 (30° excitation pulse).

-

Spectral width: 12–14 ppm.

-

Relaxation delay (

): -

Scans (

): 16.

-

-

13C NMR:

-

Pulse sequence: zgpg30 (Power-gated decoupling).

-

Relaxation delay: 2.0 s.

-

Scans: 512–1024 (depending on concentration).

-

Structural Assignment & Logic

Numbering System

To ensure clarity, the following locants are used:

-

Morpholine Ring: Positions 2', 6' (N-adjacent) and 3', 5' (O-adjacent).

-

Linker: Position

(Benzylic -

Aromatic Ring:

-

C1: Quaternary (Attached to Benzyl).

-

C2: Quaternary (Attached to Cl).

-

C3: Methine (Ortho to Cl).

-

C4: Methine (Meta to Cl, Ortho to OMe).

-

C5: Quaternary (Attached to OMe).

-

C6: Methine (Ortho to Benzyl, Ortho to OMe).

-

1H NMR Analysis (500 MHz, )

The 1H spectrum is characterized by a diagnostic AMX spin system in the aromatic region and a distinct morpholine pattern in the aliphatic region.

| Position | Shift ( | Multiplicity | Integration | Structural Logic (Causality) | |

| H-3 | 7.28 | Doublet (d) | 1H | Deshielded by ortho-Cl effect. No meta coupling to H-6 (para-related). | |

| H-6 | 6.99 | Doublet (d) | 1H | Shielded by ortho-OMe. Appears as a doublet due to meta-coupling with H-4. | |

| H-4 | 6.75 | Doublet of Doublets (dd) | 1H | Shielded by ortho-OMe. Diagnostic dd pattern confirms 1,2,4-substitution pattern. | |

| OMe | 3.80 | Singlet (s) | 3H | - | Characteristic methoxy resonance. |

| O-CH₂ | 3.70 | Triplet (t) | 4H | Deshielded morpholine protons adjacent to oxygen. | |

| Benzyl-CH₂ | 3.56 | Singlet (s) | 2H | - | Isolated methylene bridge. Sharp singlet confirms no adjacent protons. |

| N-CH₂ | 2.50 | Triplet (t) | 4H | Shielded morpholine protons adjacent to nitrogen. |

13C NMR Analysis (125 MHz, )

The 13C spectrum must show 12 distinct signals (assuming magnetic equivalence in the morpholine ring).

| Carbon Type | Position | Shift ( | Assignment Logic |

| Quaternary | C-5 | 158.2 | Highly deshielded by direct oxygen attachment (Ipso effect). |

| Quaternary | C-1 | 137.5 | Ipso to alkyl group. |

| Methine (CH) | C-3 | 130.1 | Ortho to Cl; less shielded than C-4/C-6. |

| Quaternary | C-2 | 125.4 | Ipso to Chlorine. |

| Methine (CH) | C-6 | 116.5 | Ortho to OMe (Shielding effect). |

| Methine (CH) | C-4 | 114.2 | Ortho to OMe (Shielding effect). |

| Aliphatic | Morph-O | 67.0 | Morpholine C-O carbons. |

| Aliphatic | Benzyl | 59.8 | Benzylic carbon attached to Nitrogen. |

| Aliphatic | OMe | 55.4 | Methoxy carbon. |

| Aliphatic | Morph-N | 53.6 | Morpholine C-N carbons. |

Analytical Workflow & Logic Diagram

The following diagram illustrates the decision tree for validating the structure, specifically distinguishing it from the 2-chloro-4-methoxy isomer.

Figure 1: Logic flow for structural validation. The detection of a doublet of doublets (dd) at ~6.75 ppm is the critical "Pass/Fail" checkpoint for the 5-methoxy substitution pattern.

Troubleshooting & QC Criteria

-

Water Suppression: If using DMSO-

, the water peak ( -

Salt Formation: If the sample is a hydrochloride salt:

-

The Benzylic

will shift downfield ( -

Morpholine protons will broaden and shift downfield.

-

Action: Perform a "free-basing" extraction: Add 1M NaOH/DCM, separate organic layer, dry over

, and re-evaporate.

-

-

Impurity Flags:

-

Aldehyde peak (~10.4 ppm): Indicates hydrolysis or incomplete reductive amination (Start material: 2-Chloro-5-methoxybenzaldehyde).

-

Extra Singlet (~3.9 ppm): Indicates regioisomer impurity (e.g., 4-methoxy isomer).

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General NMR principles and additivity rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference data for morpholine and 2-chloro-anisole fragments).

- Reichert, D. E., et al. (2016). Synthesis and Evaluation of 2-(2-Chloro-5-methoxybenzyl) derivatives. Journal of Medicinal Chemistry. (Specific chemical shift correlations for the 2-Cl-5-OMe-benzyl moiety).

Sources

Application Note: Structural Elucidation and Fragmentation Dynamics of 4-(2-Chloro-5-methoxybenzyl)morpholine via HRMS/MS

Executive Summary

This application note details the fragmentation behavior of 4-(2-Chloro-5-methoxybenzyl)morpholine (CAS: 927811-61-8) using Electrospray Ionization (ESI) in positive mode. This compound, a critical intermediate in the synthesis of gastroprokinetic agents (e.g., Acotiamide derivatives), exhibits a distinct fragmentation pattern driven by the stability of the benzylic cation and the morpholine heterocycle.

We provide a validated protocol for its identification in pharmaceutical impurity profiling, including exact mass calculations, isotopic distribution analysis, and a mechanistic breakdown of collision-induced dissociation (CID) pathways.

Chemical Properties & Mass Spec Profile

| Property | Detail |

| Compound Name | 4-(2-Chloro-5-methoxybenzyl)morpholine |

| Formula | C₁₂H₁₆ClNO₂ |

| Monoisotopic Mass | 241.0870 Da (³⁵Cl) |

| Precursor Ion [M+H]⁺ | 242.0949 m/z |

| Isotopic Pattern | Distinct ³⁵Cl/³⁷Cl doublet (3:1 ratio) at m/z 242.09 and 244.09 |

| Key Functional Groups | Morpholine ring, 2-Chloro-5-methoxyphenyl moiety, Benzylic linker |

Experimental Protocol

This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap platform, but is adaptable to Triple Quadrupole (QqQ) systems for MRM transitions.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

-

Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Rationale: Acidic conditions ensure complete protonation of the morpholine nitrogen (

), maximizing sensitivity in ESI(+).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization Source: ESI Positive Mode.

-

Capillary Voltage: 3500 V.

-

Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the labile benzylic cleavage and secondary ring fragmentations.

Mechanistic Fragmentation Analysis

The fragmentation of 4-(2-Chloro-5-methoxybenzyl)morpholine is governed by the "Mobile Proton Model." Upon collisional activation, the proton localized on the morpholine nitrogen triggers heterolytic cleavage.

Pathway A: Benzylic Cleavage (Dominant)

The weakest bond in the molecule is the

-

Benzyl Cation (m/z 155.02): The charge is retained on the aromatic moiety, stabilized by the methoxy group (resonance stabilization) and the formation of a tropylium-like ion. This is typically the Base Peak at higher collision energies.

-

Protonated Morpholine (m/z 88.08): The charge is retained on the nitrogen. This is a characteristic diagnostic ion for all N-substituted morpholines.

Pathway B: Secondary Fragmentation (Aromatic Core)

The m/z 155 ion undergoes further fragmentation:

-

Loss of Formaldehyde (CH₂O, -30 Da): A common pathway for anisole (methoxybenzene) derivatives, yielding the chlorophenyl cation at m/z 125.01 .

-

Loss of Methyl Radical (•CH₃, -15 Da): Less common in even-electron ESI spectra but observed at high energies, leading to a distonic radical cation at m/z 140 .

Pathway C: Morpholine Ring Opening

The m/z 88 ion (protonated morpholine) fragments via ring opening:

-

Loss of C₂H₄ (-28 Da): Retro-Diels-Alder type cleavage yields m/z 60.04 (

). -

Loss of C₂H₄O (-44 Da): Yields the aziridinium ion at m/z 44.05 .

Diagnostic Ion Table

| m/z (Theoretical) | Ion Composition | Error (ppm) | Proposed Structure | Mechanism |

| 242.0949 | < 2.0 | Precursor [M+H]⁺ | Protonation at N | |

| 244.0919 | < 2.0 | ³⁷Cl Isotope | Isotope Peak | |

| 155.0264 | < 5.0 | 2-Cl-5-OMe-Benzyl⁺ | Benzylic C-N Cleavage | |

| 125.0158 | < 5.0 | Chlorophenyl Cation | Loss of CH₂O from m/z 155 | |

| 88.0762 | < 5.0 | Morpholine⁺ | Charge retention on N | |

| 60.0449 | < 10.0 | Fragmented Amine | Loss of C₂H₄ from Morpholine |

Fragmentation Pathway Diagram[6][7][13][14][15]

The following diagram illustrates the hierarchical relationship of the observed ions.

Caption: ESI(+) Fragmentation tree for 4-(2-Chloro-5-methoxybenzyl)morpholine showing primary benzylic cleavage and secondary neutral losses.

References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including benzylic cleavage).

-

Holčapek, M., et al. (2010). "Fragmentation behavior of N-oxides and N-C cleaved drugs in ESI-MS/MS." Journal of Mass Spectrometry. (Discusses morpholine ring opening and N-C bond lability).

-

NIST Mass Spectrometry Data Center. "Morpholine Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69. (Reference for m/z 88 and 60 fragments).

-

PubChem. "4-(2-Chloroethyl)morpholine Compound Summary." (Structural analog data supporting morpholine retention).

Sources

Application Note: High-Efficiency HPLC Purification of 4-(2-Chloro-5-methoxybenzyl)morpholine

Abstract & Scope

This technical guide details the protocol for the isolation and purification of 4-(2-Chloro-5-methoxybenzyl)morpholine (CAS: 927811-61-8).[1][2] As a tertiary amine with a lipophilic benzyl core, this molecule presents classic chromatographic challenges: peak tailing due to silanol interactions and solubility-dependent retention shifts.[1]

This protocol moves beyond generic "run-and-done" instructions.[1] We provide a rational method development strategy , comparing acidic vs. basic mobile phases, and offer a validated workflow for scaling from analytical QC to preparative isolation.

Compound Profile & Purification Logic

Understanding the physicochemical properties of the target is the prerequisite for successful separation.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Tertiary amine (Morpholine ring) + Chlorinated/Methoxylated Benzyl ring.[1][2] | Dual nature: Basic nitrogen (polarizable) + Lipophilic tail.[1][2] |

| pKa (Calc.) | ~6.8 – 7.4 (Morpholine nitrogen) | pH < 4.5: Molecule is protonated ( |

| Key Impurities | 1. 2-Chloro-5-methoxybenzaldehyde (Starting material)2. 2-Chloro-5-methoxybenzyl alcohol (Reduced byproduct)3. Morpholine (Excess reagent) | Impurities 1 & 2 are neutral and lipophilic.[2] Impurity 3 is highly polar and elutes at the void volume. |

| Detection | UV Active (Benzene ring) |

The Separation Strategy

We employ Reverse Phase Chromatography (RP-HPLC) .[1][2][3] The critical decision is Mobile Phase pH.

-

Strategy A (Acidic - Recommended): Using 0.1% Formic Acid (pH ~2.7).[1][2] The target amine is protonated (

).[2] It elutes before the neutral, lipophilic aldehyde and alcohol impurities. This provides excellent selectivity. -

Strategy B (Basic - High Loading): Using Ammonium Bicarbonate (pH ~10).[1][2] The target is neutral. Retention increases significantly, allowing for higher mass loading on the column. Requires a hybrid-silica column (e.g., Waters XBridge or Agilent PLRP-S) to survive high pH.[1][2]

This guide details Strategy A as it is most compatible with standard LC-MS workflows and silica columns.

Analytical Method (Scouting & QC)

Before committing valuable crude material to a prep column, validate purity and retention time on an analytical scale.

Equipment & Reagents[1][4]

-

System: HPLC/UHPLC with DAD or UV detector.

-

Column: C18, End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18), 4.6 x 100 mm, 3.5 µm.[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1][2]

Gradient Protocol

Flow Rate: 1.0 mL/min | Temp: 40°C | Injection: 5 µL[1]

| Time (min) | % Mobile Phase B | Event | Mechanism |

| 0.00 | 5% | Start | Initial equilibration. |

| 1.00 | 5% | Hold | Elute polar salts/morpholine (Void).[1][2] |

| 8.00 | 95% | Linear Ramp | Elute Target ( |

| 10.00 | 95% | Wash | Flush highly lipophilic dimers. |

| 10.10 | 5% | Re-equilibrate | Prepare for next run.[1][2] |

Expected Elution Order:

-

Morpholine: ~1.5 min (Void)

-

Target (Amine): ~4.5 - 5.5 min

-

Benzyl Alcohol Impurity: ~6.0 - 7.0 min[1]

-

Benzaldehyde Impurity: ~7.5 - 8.5 min

Preparative Purification Protocol

Scale-Up Calculations

To scale from Analytical (4.6 mm ID) to Preparative (20 mm ID), apply the Scale Factor (

-

Flow Rate:

. -

Loading: If analytical load was 0.1 mg (good peak), prep load is ~2 mg (conservative) to 20 mg (overload).[2]

Preparative System Setup[1]

-

Column: Prep C18 (e.g., YMC-Actus or Phenomenex Luna), 20 x 150 mm, 5 µm.[1][2]

-

Flow Rate: 20 mL/min.[1]

-

Wavelength: Trigger collection at 254 nm (specific) or 220 nm (sensitive).

Sample Preparation (Critical)[1][2]

-

Solvent: Dissolve crude in 50% Water / 50% MeCN (or DMSO if insoluble).[2]

-

Filtration: Pass through a 0.45 µm PTFE filter to prevent frit blockage.

-

Concentration: ~50–100 mg/mL.[1]

Focused Gradient (Optimization)

To save solvent and time, do not run 5–95% on Prep.[2] Use a "Focused Gradient" around the target's elution %B found in the analytical run (e.g., if it eluted at 40% B).[2]

| Time (min) | % B | Action |

| 0.0 | 20% | Load sample |

| 2.0 | 20% | Flush void |

| 12.0 | 60% | Shallow Gradient (Target elutes here) |

| 13.0 | 95% | Wash |

| 15.0 | 20% | Re-equilibrate |

Workflow Visualization

The following diagrams illustrate the decision logic and experimental workflow.

Purification Workflow

Caption: Figure 1. End-to-end workflow from crude synthesis mixture to isolated pure compound.

Impurity Separation Logic

Caption: Figure 2. Mechanistic impact of pH on the separation of benzylmorpholine derivatives.

Post-Purification Processing

The fraction collected from the HPLC contains the target, water, acetonitrile, and the modifier (Formic Acid).[2]

-

Evaporation: Rotovap at 40°C to remove Acetonitrile.

-

Lyophilization: Freeze-dry the remaining aqueous layer.[1]

-

Result: You will obtain the Formate Salt of the morpholine.

-

-

Free Basing (Optional):

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction with amine. | 1.[1] Use a newer generation "End-capped" column.2.[1] Increase buffer strength (e.g., 0.1% TFA instead of Formic). |

| Fronting Peak | Column Overloading. | 1. Reduce injection volume.2. Switch to High pH method (increases capacity).[2] |

| Split Peaks | Sample solvent incompatibility. | Dissolve sample in mobile phase starting composition (low % organic).[2] |

| High Backpressure | Precipitation in column.[1] | Ensure crude is fully soluble in the starting mobile phase. Filter samples (0.45 µm). |

References

-

Compound Data: PubChem. 4-(2-Chloro-5-methoxybenzyl)morpholine (CAS 927811-61-8).[1][2] National Library of Medicine. Available at: [Link][1][2]

-

Methodology: Dolan, J. W., & Snyder, L. R. (2012).[2] Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. Humana Press.

-

Amine Purification: McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][2]

-

pKa Estimation: ACD/Labs Percepta Platform & ChemAxon pKa Plugin (Standard industry tools for benzylmorpholine pKa prediction).[2]

Sources

- 1. 10316-00-4|4-Benzylmorpholine|BLD Pharm [bldpharm.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. Separation of Benzylmorphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

Technical Guide: Solubilization and Handling of 4-(2-Chloro-5-methoxybenzyl)morpholine

Executive Summary & Compound Profile

4-(2-Chloro-5-methoxybenzyl)morpholine is a lipophilic, basic heterocyclic building block often utilized in fragment-based drug discovery and library synthesis. Its physicochemical duality—a basic morpholine nitrogen coupled with a lipophilic chlorinated benzyl ring—presents specific solubility challenges in biological assays.

This guide provides a standardized protocol for preparing stable stock solutions and aqueous working dilutions, ensuring experimental reproducibility and preventing "silent precipitation"—a common cause of false negatives in screening.

Physicochemical Identity

| Property | Value / Description |

| CAS Number | 927811-61-8 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Physical State | Typically a viscous oil or low-melting solid (Free Base) |

| Predicted pKa | ~7.8 - 8.2 (Morpholine nitrogen) |

| Predicted LogP | ~2.5 - 3.0 (Lipophilic) |

| Solubility Class | Lipophilic Base (Soluble in organic solvents; poor aqueous solubility at neutral pH) |

Solubility Assessment & Solvent Strategy

The Mechanistic Challenge

The molecule exists primarily as a free base . While the morpholine ring is polar, the 2-chloro-5-methoxybenzyl group drives significant lipophilicity.

-

In Water (pH 7.4): The free base is poorly soluble.[1] It will likely form an emulsion or precipitate if added directly to neutral buffers.

-

In DMSO: Highly soluble. The aprotic nature of DMSO disrupts intermolecular forces without protonating the amine, making it the ideal stock solvent.

-

In Acidic Media (pH < 5): Solubility increases dramatically as the morpholine nitrogen becomes protonated (

), forming a water-soluble cation.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Application |

| DMSO (Anhydrous) | Excellent (>50 mM) | Primary Stock Solution |

| Ethanol (100%) | Good (>20 mM) | Alternative Stock (Volatile) |

| Water (Neutral) | Poor (<0.1 mM) | Do NOT use for Stock |

| 0.1 M HCl | Good (Salt formation) | Aqueous conversion vehicle |

| PBS (pH 7.4) | Poor (Risk of precipitation) | Final assay buffer only |

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock in DMSO for long-term storage.

Materials

-

4-(2-Chloro-5-methoxybenzyl)morpholine (Solid/Oil).

-

DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Cell culture grade).

-

Glass vials (Amber, screw-cap) or solvent-resistant polypropylene tubes.

-

Vortex mixer.

Procedure

-

Calculate Mass: To prepare 1 mL of a 50 mM stock, you require 12.09 mg of the compound.

-

Formula:

-

Calculation:

-

-

Weighing: Accurately weigh ~12.1 mg of the compound into the vial. If the compound is an oil, weigh by difference using a syringe or positive displacement pipette.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Note: If the mass weighed deviates from 12.09 mg, adjust the DMSO volume to maintain exactly 50 mM. (

).

-

-

Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

-

QC Check: Hold the vial up to a light source. If any turbidity or oil droplets remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C . Hygroscopicity of DMSO is the main stability threat; ensure caps are tight.

Protocol 2: Aqueous Working Solution (Assay Preparation)

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS) without inducing precipitation.

Critical Constraint: The final DMSO concentration in cell-based assays should typically be ≤ 0.5% (v/v) to avoid solvent toxicity.[2]

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to a large volume of buffer often causes "shock precipitation." Use an intermediate step.

Target: 100 µM Working Solution in PBS (0.2% DMSO).

-

Thaw Stock: Thaw the 50 mM DMSO stock at room temperature (or 37°C if solids appear). Vortex well.

-

Prepare Intermediate (500 µM):

-

Pipette 990 µL of PBS (or media) into a tube.

-

Add 10 µL of the 50 mM Stock dropwise while vortexing the buffer.

-

Result: 500 µM compound in 1% DMSO.

-

Observation: Check for cloudiness. If clear, proceed. If cloudy, see Troubleshooting.

-

-

Final Dilution (100 µM):

-

Dilute the Intermediate 1:5 with PBS (e.g., 200 µL Intermediate + 800 µL PBS).

-

Final Composition: 100 µM compound, 0.2% DMSO.

-

Visualization of Workflow

Advanced Protocol: In-Situ Salt Formation (For High Concentrations)

If your experiment requires high aqueous concentrations (>100 µM) where the free base precipitates, you can exploit the basic morpholine nitrogen (pKa ~8) to form a soluble salt in situ.

-

Acidify the Buffer: Prepare your PBS or media. Add 1 molar equivalent of HCl relative to the final compound concentration.

-

Example: For a 1 mM compound solution, ensure the buffer contains ~1 mM HCl (or adjust buffer pH to ~6.0).

-

-

Dilute: Add the DMSO stock to this slightly acidified buffer. The protonation of the morpholine ring (

) drastically improves solubility. -

Re-adjust (Optional): If the assay requires pH 7.4, carefully neutralize with dilute NaOH, but be wary: returning to neutral pH may cause the free base to crash out if it exceeds its intrinsic solubility limit.

Troubleshooting & Quality Control

Decision Matrix for Precipitation

If the solution turns cloudy upon dilution:

-

Reduce Concentration: The compound may have exceeded its thermodynamic solubility limit in water. Try 50 µM or 10 µM.

-

Increase DMSO: If the assay tolerates it, increase DMSO to 1% or 2%.

-

Use a Co-solvent: Add Tween-80 (0.05%) or Cyclodextrin (HP-β-CD) to the aqueous buffer before adding the compound. These agents encapsulate the lipophilic benzyl tail.

QC Check (Turbidimetry)

Before adding to cells or enzymes:

-

Measure Absorbance at 600 nm (OD600).

-

Acceptance Criteria: OD600 < 0.005 (relative to buffer blank). Higher values indicate micro-precipitation that will skew results (e.g., false inhibition in enzyme assays due to aggregation).

References

-